2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide
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Overview
Description
2-(4-methoxyphenyl)-N’-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide is a complex organic compound that features a combination of aromatic, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N’-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydrazide Formation: The final hydrazide is formed by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution on the aromatic ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the triazole ring can involve alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. The triazole ring is known for its bioactivity, which could be exploited in drug design.
Medicine
Medicinally, 2-(4-methoxyphenyl)-N’-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazole ring could interact with metal ions or other molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-N’-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both the triazole and hydrazide groups can lead to diverse interactions with biological targets, making it a compound of significant interest for further research.
Properties
Molecular Formula |
C14H17N5O3S |
---|---|
Molecular Weight |
335.38 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C14H17N5O3S/c1-9-15-14(19-16-9)23-8-13(21)18-17-12(20)7-10-3-5-11(22-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,20)(H,18,21)(H,15,16,19) |
InChI Key |
OUSGSRIMHKXANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NNC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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